(S)-[3-Hydroxy-3-(2-piperidyl)-1-azetidinyl](2,3,4-trifluorophenyl)methanone Hydrochloride
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Overview
Description
[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride is a chemical compound with the CAS number 2065147-70-6. This compound is used primarily in research settings and is known for its unique structural properties, which include a trifluorophenyl group and a piperidyl azetidinyl moiety. It is often utilized in the synthesis of various pharmaceuticals and as a reagent in chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the azetidinone ring.
Introduction of the Piperidyl Group: The piperidyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Trifluorophenyl Group: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the azetidinone ring or the trifluorophenyl group, resulting in various reduced derivatives.
Substitution: The piperidyl and trifluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity, while the piperidyl and azetidinyl moieties contribute to its overall activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone: The free base form of the compound.
[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-difluorophenyl)methanone: A similar compound with one less fluorine atom.
[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrobromide: The hydrobromide salt form.
Uniqueness
Properties
IUPAC Name |
(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2.ClH/c16-10-5-4-9(12(17)13(10)18)14(21)20-7-15(22,8-20)11-3-1-2-6-19-11;/h4-5,11,19,22H,1-3,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOWVEOHMXUBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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